Product packaging for oxalic acid;2-(2-phenoxyphenyl)piperidine(Cat. No.:CAS No. 1415819-79-2)

oxalic acid;2-(2-phenoxyphenyl)piperidine

Cat. No.: B1458197
CAS No.: 1415819-79-2
M. Wt: 596.7 g/mol
InChI Key: WIILPIXMLKVIKP-UHFFFAOYSA-N
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Description

oxalic acid;2-(2-phenoxyphenyl)piperidine is a chemical compound with the molecular formula 2C17H19NO.C2H2O4 and a molecular weight of 596.72 . It is known for its unique structure, which includes a piperidine ring substituted with a phenoxyphenyl group. This compound is often used in various scientific research applications due to its interesting chemical properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H40N2O6 B1458197 oxalic acid;2-(2-phenoxyphenyl)piperidine CAS No. 1415819-79-2

Properties

IUPAC Name

oxalic acid;2-(2-phenoxyphenyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C17H19NO.C2H2O4/c2*1-2-8-14(9-3-1)19-17-12-5-4-10-15(17)16-11-6-7-13-18-16;3-1(4)2(5)6/h2*1-5,8-10,12,16,18H,6-7,11,13H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIILPIXMLKVIKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=CC=CC=C2OC3=CC=CC=C3.C1CCNC(C1)C2=CC=CC=C2OC3=CC=CC=C3.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H40N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

596.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The fundamental synthetic approach to prepare oxalic acid;2-(2-phenoxyphenyl)piperidine involves:

  • Step 1: Formation of 2-(2-phenoxyphenyl)piperidine (Base Compound)
    This is typically achieved by reacting 2-phenoxybenzaldehyde with piperidine under catalyzed conditions. The reaction often uses palladium-catalyzed coupling reactions and reductive amination steps.

  • Step 2: Formation of Oxalate Salt
    The free base 2-(2-phenoxyphenyl)piperidine is reacted with oxalic acid in a solvent mixture such as ethanol and water to form the oxalate salt, i.e., this compound.

  • Step 3: Purification
    The resulting salt is purified through crystallization, filtration, and drying to achieve the desired purity and yield.

Detailed Stepwise Preparation from Patented Methods

A comprehensive patented synthetic sequence (related to similar piperidine derivatives) provides detailed reaction steps:

Step Reaction Description Reagents and Conditions Notes
1 Coupling of aryl halide with piperidine derivative Pd-catalyst (e.g., Pd2(dba)3), DavePhos or BrettPhos ligands, sodium tert-butoxide, toluene or tert-amyl methyl ether solvent Forms intermediate aryl-piperidine compound
2 Reductive amination or hydrogenation Pd/C catalyst, methanesulfonic acid, ethanol Converts intermediates to amine forms
3 Protection/deprotection of amine groups Trifluoroacetic acid in dichloromethane or Boc-protection with Boc2O and DMAP in DMF Controls functional group availability
4 Formation of carbamate or other activated intermediates Carbonyldiimidazole, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), toluene Prepares for further substitution
5 Formation of oxalate salt Reaction of free base with oxalic acid in ethanol/water Final salt formation step

This sequence is optimized for large-scale production with attention to minimizing waste and maximizing yield.

Industrial Production Considerations

  • Catalysts and Solvents: Use of palladium catalysts with specific phosphine ligands (DavePhos, BrettPhos) is common for C-N bond formation. Solvents such as toluene, dichloromethane, ethanol, and dioxane are employed depending on reaction step.

  • Reaction Conditions: Controlled temperatures, inert atmospheres, and staged reagent additions improve selectivity and yield.

  • Purification: Crystallization from solvent mixtures and filtration are standard to isolate pure oxalate salt.

  • Yield Optimization: Avoidance of column chromatography in large-scale synthesis is preferred due to cost and waste concerns; instead, crystallization and salt formation are used.

Reaction Mechanism Insights

  • The key step involves nucleophilic substitution or coupling of the piperidine nitrogen with the aryl halide or aldehyde derivative.

  • Formation of the oxalate salt stabilizes the compound and improves crystallinity and handling.

  • The phenoxyphenyl moiety remains intact during salt formation, preserving biological activity.

Summary Data Table of Preparation Parameters

Parameter Description Typical Conditions Outcome
Starting Materials 2-Phenoxybenzaldehyde, Piperidine derivatives Commercially available or synthesized Base compound precursor
Catalysts Pd2(dba)3, Pd/C 1–5 mol% loading Facilitates coupling and hydrogenation
Solvents Toluene, Dichloromethane, Ethanol, Dioxane Anhydrous, inert atmosphere Reaction medium
Temperature 25–110 °C depending on step Controlled heating or reflux Optimizes reaction rate
Reaction Time Several hours per step 4–24 hours typical Ensures completion
Salt Formation Oxalic acid in ethanol/water Room temperature to mild heating Forms oxalate salt
Purification Crystallization, filtration Cooling, solvent exchange High purity product
Yield Variable, optimized >50% overall Process dependent Industrially viable

Research Findings and Optimization

  • The use of oxalic acid to form the salt enhances compound stability and solubility for further applications.

  • Pd-catalyzed cross-coupling reactions provide high regioselectivity and functional group tolerance.

  • Alternative bases like potassium carbonate and organic amines (diisopropylethylamine) are used to facilitate nucleophilic substitution steps.

  • Recent patents emphasize reducing the number of synthetic steps and avoiding chromatographic purification to improve scalability and sustainability.

Chemical Reactions Analysis

Types of Reactions

oxalic acid;2-(2-phenoxyphenyl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield phenoxyphenyl oxides, while reduction can produce phenoxyphenyl piperidines .

Scientific Research Applications

Chemistry

  • Reagent in Organic Synthesis : Oxalic acid;2-(2-phenoxyphenyl)piperidine serves as a versatile building block in organic synthesis, facilitating the formation of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic chemistry.

Biology

  • Biological Activity Studies : Research has indicated that this compound may exhibit significant biological activities. It is being studied for its interactions with various biomolecules, which could lead to insights into its potential roles in biological systems.

Medicine

  • Therapeutic Potential : The compound has been investigated for its pharmacological properties, particularly as an antidepressant. It inhibits serotonin and norepinephrine reuptake, similar to selective serotonin reuptake inhibitors (SSRIs), suggesting potential applications in treating mood disorders, anxiety, and other central nervous system conditions .
  • Case Study Insights : In clinical settings, compounds with similar structures have shown effectiveness in treating conditions such as bulimia nervosa, alcohol dependence, and social anxiety disorder. The mechanism of action involves modulation of neurotransmitter levels, which is crucial for therapeutic efficacy .

Industry

  • Specialty Chemicals Production : In industrial applications, this compound is utilized in the manufacture of specialty chemicals. Its unique properties can enhance the performance characteristics of various materials.

Mechanism of Action

The mechanism of action of oxalic acid;2-(2-phenoxyphenyl)piperidine involves its interaction with specific molecular targets and pathways. The phenoxyphenyl group can interact with various receptors and enzymes, leading to changes in cellular functions. The piperidine ring may also play a role in modulating these interactions .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to oxalic acid;2-(2-phenoxyphenyl)piperidine include:

Uniqueness

What sets this compound apart from these similar compounds is its oxalate salt form, which can influence its solubility, stability, and reactivity. This unique form can make it more suitable for specific applications in research and industry .

Biological Activity

Oxalic acid; 2-(2-phenoxyphenyl)piperidine is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and related case studies.

Chemical Structure and Properties

The compound is characterized by the presence of an oxalic acid moiety and a piperidine ring substituted with a phenoxyphenyl group. Its chemical structure can be represented as follows:

  • Chemical Formula : C₁₅H₁₅N O₂
  • Molecular Weight : 255.29 g/mol

The biological activity of oxalic acid; 2-(2-phenoxyphenyl)piperidine is believed to stem from its ability to interact with various biological targets, potentially leading to modulation of cellular pathways. The piperidine ring may facilitate binding to specific receptors, while the oxalic acid component could influence metabolic processes.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to oxalic acid; 2-(2-phenoxyphenyl)piperidine. For instance, derivatives containing the piperidine structure have shown significant inhibition of cancer cell proliferation in vitro. A notable study demonstrated that these compounds could induce apoptosis in murine colon carcinoma cell lines (CT-26), disrupting microtubule dynamics and leading to tumor growth inhibition.

Antimicrobial Activity

Preliminary investigations suggest that oxalic acid; 2-(2-phenoxyphenyl)piperidine may possess antimicrobial properties. Research indicates that certain derivatives exhibit activity against various bacterial strains and fungi, although further studies are needed to elucidate the specific mechanisms and spectrum of activity .

Enzyme Interaction Studies

A study on the short-term effects of oxalic acid treatment on enzyme activities revealed significant changes in immune system components. For example, glucose oxidase activity peaked at 48 hours post-treatment, indicating a potential immune response activation . This suggests that oxalic acid may play a role in modulating immune functions, which could be relevant for therapeutic applications.

Case Studies

StudyFindings
Anticancer Activity Demonstrated significant inhibition of CT-26 cancer cell proliferation and induced apoptosis through microtubule disruption .
Antimicrobial Effects Preliminary data indicate activity against bacterial strains; further research required for detailed understanding .
Enzyme Activity Modulation Increased glucose oxidase activity in honeybees post-oxalic acid treatment suggests immune system activation .

Q & A

Basic: What experimental strategies optimize the synthesis yield of 2-(2-phenoxyphenyl)piperidine oxalate?

Answer:

  • Reaction Conditions : Use dichloromethane as a solvent with sodium hydroxide for controlled pH adjustment, as demonstrated in piperidine derivative syntheses (e.g., 99% purity achieved via stepwise neutralization and washing) .
  • Purification : Column chromatography (silica gel) with eluents like ethyl acetate/hexane mixtures effectively isolates intermediates. TFA (trifluoroacetic acid) treatment aids in deprotection, as seen in enantioselective piperidine syntheses .
  • Yield Monitoring : Track reaction progress via ¹H-/¹³C-NMR to confirm intermediate structures and purity .

Basic: What safety protocols are critical for handling oxalic acid-piperidine derivatives?

Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats. Avoid inhalation (P260 precaution) and skin contact (H315/H319 hazards) .
  • Storage : Store in airtight containers at 2–8°C under inert gas (e.g., argon) to prevent degradation .
  • Emergency Measures : For spills, neutralize oxalic acid with calcium carbonate and dispose via hazardous waste protocols (P501 guidelines) .

Basic: Which analytical methods validate the purity and structure of oxalic acid-piperidine complexes?

Answer:

Method Application Example Data
HPLC Purity assessment (e.g., 99% purity verification)Retention time: 8.2 min (C18 column)
NMR Structural confirmation (e.g., piperidine ring)δ 3.2–3.8 ppm (piperidine protons)
Elemental Analysis Empirical formula validation%C: 62.3 (calc. 62.5)

Advanced: How can computational modeling predict the binding affinity of 2-(2-phenoxyphenyl)piperidine derivatives?

Answer:

  • Molecular Dynamics (MD) : Use SMILES strings (e.g., C1CN(CCC1N2CCOC2=O)C(=O)COC3=C(C=C(C=C3)Cl)Cl) to simulate ligand-receptor interactions .
  • Docking Studies : Align derivatives with target proteins (e.g., opioid receptors) using InChIKey identifiers (e.g., NXJWGXQDKPXJHE-UHFFFAOYSA-N) .
  • QSAR Models : Corrogate substituent effects (e.g., phenoxy groups) on bioactivity using PubChem BioAssay data .

Advanced: How do radical scavengers influence oxalic acid degradation pathways in gamma-radiation studies?

Answer:

  • Mechanism : Gamma radiolysis generates hydroxyl radicals (•OH), which degrade oxalic acid. Scavengers like tert-butanol reduce •OH availability, slowing degradation kinetics .
  • Experimental Design : Use a central composite design (CCD) to optimize scavenger concentration and radiation dose (e.g., Minitab DOE with ANOVA validation) .
  • Data Interpretation : Compare degradation rates with/without scavengers via LC-MS to identify intermediate products (e.g., formic acid) .

Advanced: How to resolve contradictions in oxalic acid solubility data during neutralization?

Answer:

  • Contradiction Example : Filtrate analysis from oxalic acid neutralization showed variable Al³⁺/UO₂²⁺ concentrations at 50°C vs. 75°C .
  • Resolution Strategy :
    • Replicate experiments under controlled pH (4.5–5.0) and ionic strength.
    • Use ICP-OES to quantify metal ions and identify co-precipitation artifacts .
    • Apply factorial design to isolate temperature/pH effects .

Advanced: What methodologies assess the environmental persistence of oxalic acid-piperidine compounds?

Answer:

  • PBT Assessment : Use OECD 301F (ready biodegradability) and log Kow (octanol-water partition coefficient) to predict bioaccumulation .
  • Soil Mobility : Conduct column leaching tests with HPLC-UV detection (e.g., 0.283 log Kow suggests moderate mobility) .
  • Ecotoxicity : Perform Daphnia magna acute toxicity assays (EC₅₀) if chronic data are unavailable .

Advanced: How to design enantioselective syntheses of 2-(2-phenoxyphenyl)piperidine derivatives?

Answer:

  • Chiral Auxiliaries : Employ phenylglycinol-derived lactams to induce asymmetry, as shown in (3S,6S,8aS)-piperidine synthesis (92% ee via NMR optical rotation) .
  • Catalysis : Use Pd-catalyzed cross-coupling for aryl-piperidine bond formation .
  • Resolution : Chiral HPLC (e.g., Chiralpak IA) separates diastereomers, validated by polarimetry .

Advanced: What statistical approaches address variability in oxalic acid biosynthesis by fungi?

Answer:

  • Response Surface Methodology (RSM) : Optimize fungal culture conditions (pH, temperature) via CCD, achieving 18.7 g/L oxalic acid yield .
  • ANOVA : Identify significant factors (e.g., glucose concentration, p < 0.05) and eliminate non-significant terms (p ≥ 0.1) .
  • Sensitivity Analysis : Use Monte Carlo simulations to quantify parameter uncertainty in kinetic models .

Advanced: How to mitigate crystallization challenges in oxalic acid co-crystals with piperidine derivatives?

Answer:

  • Co-former Screening : Test GRAS (Generally Recognized As Safe) co-formers (e.g., nicotinamide) via slurry crystallization .
  • PXRD Analysis : Compare experimental vs. simulated patterns to confirm polymorph purity .
  • Thermodynamic Studies : Measure solubility curves in ethanol/water mixtures to identify optimal crystallization windows .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
oxalic acid;2-(2-phenoxyphenyl)piperidine
Reactant of Route 2
oxalic acid;2-(2-phenoxyphenyl)piperidine

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